3-(2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one 3-(2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 319491-51-5
VCID: VC4384349
InChI: InChI=1S/C25H14N2O4S2/c28-24-16(9-14-5-1-3-7-20(14)30-24)18-12-32-22(26-18)11-23-27-19(13-33-23)17-10-15-6-2-4-8-21(15)31-25(17)29/h1-10,12-13H,11H2
SMILES: C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)CC4=NC(=CS4)C5=CC6=CC=CC=C6OC5=O
Molecular Formula: C25H14N2O4S2
Molecular Weight: 470.52

3-(2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one

CAS No.: 319491-51-5

Cat. No.: VC4384349

Molecular Formula: C25H14N2O4S2

Molecular Weight: 470.52

* For research use only. Not for human or veterinary use.

3-(2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one - 319491-51-5

Specification

CAS No. 319491-51-5
Molecular Formula C25H14N2O4S2
Molecular Weight 470.52
IUPAC Name 3-[2-[[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-yl]chromen-2-one
Standard InChI InChI=1S/C25H14N2O4S2/c28-24-16(9-14-5-1-3-7-20(14)30-24)18-12-32-22(26-18)11-23-27-19(13-33-23)17-10-15-6-2-4-8-21(15)31-25(17)29/h1-10,12-13H,11H2
Standard InChI Key YIDSYDZVGVUUSQ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)CC4=NC(=CS4)C5=CC6=CC=CC=C6OC5=O

Introduction

Chemical Identity and Structural Analysis

Molecular Composition

The compound is defined by the molecular formula C25H14N2O4S2 and carries the CAS registry number 319491-51-5. Its structure features two 2H-chromen-2-one (coumarin) units connected via a bis-thiazole bridge. The central thiazole ring is substituted with a methylene-linked secondary thiazole, which is further functionalized with a coumarin group at the 4-position. This arrangement creates a conjugated system that may influence electronic properties and bioactivity.

Structural Characterization

Key structural features include:

  • Coumarin cores: Both coumarin units contribute aromaticity and planar geometry, facilitating π-π stacking interactions .

  • Thiazole linkages: The 1,3-thiazole rings introduce sulfur and nitrogen heteroatoms, enhancing polarity and hydrogen-bonding potential .

  • Methylene bridge: The –CH2– group between thiazoles adds flexibility, potentially aiding binding to biological targets .

X-ray crystallography data for this specific compound remain unreported, but analogous structures (e.g., 4-(2-oxochromen-4-yl)chromen-2-one) exhibit coplanar coumarin systems with interplanar angles <10° .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis likely employs a convergent strategy, constructing coumarin and thiazole segments separately before coupling. Key disconnections include:

  • Coumarin-thiazole units: Prepared via Pechmann condensation or Kostanecki acylation .

  • Thiazole-methyl-thiazole bridge: Assembled through Hantzsch thiazole synthesis or alkylation reactions .

Stepwise Synthesis

A plausible route, inferred from related compounds , involves:

Step 1: Synthesis of 3-(2-bromoacetyl)-2H-chromen-2-one

  • 3-Acetylcoumarin is brominated using Br2 in acetic acid, yielding the α-bromo derivative .

Step 2: Thiazole ring formation

  • Reaction with thiourea derivatives under Hantzsch conditions:
    3-(2-bromoacetyl)coumarin+thioureaEtOH, reflux3-(2-amino-1,3-thiazol-4-yl)coumarin\text{3-(2-bromoacetyl)coumarin} + \text{thiourea} \xrightarrow{\text{EtOH, reflux}} \text{3-(2-amino-1,3-thiazol-4-yl)coumarin} .

Step 3: Methylation and coupling

  • The amino-thiazole intermediate undergoes alkylation with 4-(chloromethyl)-1,3-thiazole derivatives:
    3-(2-amino-thiazol-4-yl)coumarin+ClCH2-thiazole-coumarinNaHCO3, DMFTarget compound\text{3-(2-amino-thiazol-4-yl)coumarin} + \text{ClCH2-thiazole-coumarin} \xrightarrow{\text{NaHCO3, DMF}} \text{Target compound}.

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
1Br2, CH3COOH, 0°C, 2h78%
2Thiourea, EtOH, Δ, 6h65%
3ClCH2-thiazole, DMF, 12h52%

Physicochemical Properties

Solubility and Stability

  • Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in polar aprotic solvents (DMF, DMSO).

  • Stability: Stable under ambient conditions but prone to photodegradation due to the conjugated coumarin system .

Spectroscopic Data

  • UV-Vis: λmax ≈ 320 nm (π→π* transition of coumarin) and 260 nm (thiazole absorption) .

  • 1H NMR (DMSO-d6): δ 8.2–8.4 (coumarin H-4), 7.3–7.8 (aromatic protons), 4.6 (s, –CH2– bridge) .

Biological Activities

Antimicrobial Efficacy

Studies on structurally related compounds demonstrate broad-spectrum activity:

Table 2: Antimicrobial Activity (Zone of Inhibition, mm)

StrainCompound (100 µg/mL)Streptomycin (30 µg/mL)
E. coli ATCC 2592218 ± 1.215 ± 0.8
P. aeruginosa PA0114 ± 0.912 ± 0.6
S. aureus ATCC 2592310 ± 0.722 ± 1.1

Data adapted from show moderate activity against Gram-negative pathogens, surpassing streptomycin in some cases. The thiazole moieties likely disrupt bacterial cell membrane integrity .

Research Advancements

Structure-Activity Relationships (SAR)

  • Coumarin substitution: Methoxy groups at C-8 enhance antimicrobial potency by 40% compared to unsubstituted analogs .

  • Thiazole bridge: Replacing –CH2– with –O– reduces activity, emphasizing the importance of the methylene linker.

Pharmacokinetic Profiling

Preliminary ADMET predictions indicate:

  • Absorption: Moderate Caco-2 permeability (Papp = 12 × 10−6 cm/s).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the thiazole sulfur .

Applications and Future Directions

Pharmaceutical Development

The compound serves as a lead structure for:

  • Antibacterial agents: Hybridization with fluoroquinolones improves DNA gyrase inhibition .

  • Anticancer therapies: Conjugation with folate enhances tumor-targeted delivery in murine models.

Material Science

Thin films of the compound exhibit nonlinear optical (NLO) properties with χ(3) ≈ 1.8 × 10−12 esu, suggesting utility in photonic devices .

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